Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine
Description
Historical Context and Chemical Classification
Benzodioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine (PubChem CID: 3152563) was first synthesized and registered in PubChem on August 9, 2005. The compound belongs to the arylcyclohexylamine class, characterized by a cyclohexylamine backbone with an aryl substitution at the geminal position. Its structure includes a benzodioxole moiety (1,3-benzodioxol-5-ylmethyl) attached to a cyclohex-3-enylmethylamine group, giving it a molecular formula of C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol.
Research Significance in Chemical Sciences
The compound’s structural features make it a subject of interest in medicinal chemistry and synthetic organic research. Arylcyclohexylamines are known for their diverse pharmacological profiles, including NMDA receptor antagonism and dopamine reuptake inhibition. While direct studies on this specific compound are limited, its benzodioxole and cyclohexenyl groups are frequently explored in drug discovery for their metabolic stability and ability to interact with biological targets. For instance, similar benzodioxole derivatives have been investigated as intermediates in synthesizing enzyme inhibitors and neuroprotective agents.
Current Status in Scientific Literature
As of 2025, Benzodioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine is primarily documented in chemical databases for its structural and physicochemical properties. Peer-reviewed studies directly investigating its biological activity are scarce, though its analogs are well-characterized. For example, arylcyclohexylamines like phencyclidine (PCP) and ketamine have been extensively studied for their dissociative and anesthetic effects. Recent synthetic methodologies, such as deaminative coupling reactions, highlight its potential utility as a building block for unsymmetric secondary amines.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 32.5 Ų |
The compound’s synthetic accessibility is evidenced by commercial availability from suppliers like Matrix Scientific and Enamine, underscoring its role in high-throughput screening and combinatorial chemistry. Patents describing cyclohexylamine derivatives further validate its relevance in developing therapeutic agents, particularly for central nervous system disorders. Future research may focus on elucidating its interactions with biological targets, leveraging its structural hybridity between benzodioxoles and cyclohexylamines.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohex-3-en-1-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-2,6-8,12,16H,3-5,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTXEOBNACNUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Functionalization of the benzo[d]dioxole ring at the 5-position with a chloromethyl or bromomethyl group.
- Preparation of cyclohex-3-enylmethyl amine or its protected derivatives.
- Coupling of the benzo[d]dioxol-5-ylmethyl halide with the cyclohexenyl amine under nucleophilic substitution conditions.
- Purification by extraction, chromatography, and recrystallization.
Stepwise Preparation Details
Representative Experimental Procedure
- A solution of 5-(chloromethyl)benzo[d]dioxole (10 mmol) and cyclohex-3-enylmethyl amine (10 mmol) is prepared in dry dichloromethane (50 mL).
- Potassium carbonate (10 mmol) is added as a base.
- The mixture is stirred at room temperature overnight or heated gently at 40°C for 3-6 hours.
- After completion, the reaction mixture is washed with water, dried over anhydrous MgSO4, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.
- The purified compound is recrystallized from ethyl acetate to yield the target amine as a crystalline solid.
3 Analysis of Preparation Methods
Reaction Conditions and Optimization
- Base selection: Potassium carbonate and triethylamine are commonly used bases to neutralize HCl formed during nucleophilic substitution.
- Solvent choice: Dichloromethane and ethanol are preferred for their ability to dissolve both reactants and facilitate the reaction.
- Temperature: Mild heating (30-40°C) accelerates the reaction without decomposing sensitive benzo[d]dioxole moiety.
- Microwave-assisted synthesis: Reported to reduce reaction time significantly (to about 2 hours) while maintaining high yields.
Purification Techniques
- Multiple solvent extractions ensure removal of inorganic salts and unreacted starting materials.
- Drying agents such as MgSO4 or Na2SO4 are used to remove residual water.
- Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) provides high purity.
- Final recrystallization enhances product crystallinity and purity, critical for structural characterization.
4 Data Table: Summary of Key Preparation Parameters
5 Research Findings and Notes
- The benzo[d]dioxole ring is sensitive to harsh conditions; mild reaction parameters preserve its integrity.
- The chloromethyl intermediate is a versatile electrophile for nucleophilic substitution with amines.
- Microwave-assisted synthesis offers a green chemistry advantage by reducing reaction time and energy consumption.
- The final compound exhibits good crystallinity, facilitating structural studies such as X-ray crystallography.
- Alternative synthetic routes involve protection/deprotection strategies and use of different leaving groups (e.g., bromides) for improved reactivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The benzo[1,3]dioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields cyclohexane derivatives.
Substitution: Results in halogenated or nitrated benzo[1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Medicine
Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including:
Enzymes: Modulating enzyme activity by binding to active sites.
Receptors: Acting as an agonist or antagonist at receptor sites.
Pathways: Influencing biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Cyclohexene vs. Cyclohexyl/Cyclohexane Derivatives The cyclohex-3-enyl group in the target compound introduces a rigid, puckered conformation due to the double bond, as described by Cremer and Pople’s ring puckering coordinates . This contrasts with the fully saturated cyclohexyl group in N-(1,3-benzodioxol-5-ylmethylene)cyclohexanamine, which allows greater pseudorotational flexibility .
Aromatic Substituent Effects Methoxy and Ethoxy Groups: Compounds with methoxy/ethoxy-benzyl substituents (e.g., ) exhibit higher polarity, improving solubility in polar solvents. The 2-methoxy derivative () may engage in intramolecular hydrogen bonding, stabilizing specific conformations .
Salt Formation Hydrochloride salts (e.g., ) demonstrate improved aqueous solubility and crystallinity, critical for pharmaceutical formulation. However, they may also increase irritancy, as noted in Safety Data Sheets .
Research Findings and Implications
Conformational Analysis
- The cyclohex-3-enyl group’s puckering amplitude and phase angle (per Cremer and Pople’s model) suggest a non-planar, boat-like conformation, which could sterically hinder interactions with flat binding pockets compared to planar analogs .
- Mercury CSD analysis () could reveal distinct crystal packing patterns for the target compound versus saturated derivatives, impacting synthetic scalability and stability .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is expected to fall between the p-tolyl analog (higher logP) and methoxy derivatives (lower logP), balancing membrane permeability and solubility.
- Solubility : The absence of a hydrochloride salt in the target compound (unlike ) may limit aqueous solubility, necessitating prodrug strategies for biomedical applications.
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine, a compound with the molecular formula C15H19NO2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[1,3]dioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C15H19NO2
- CAS Number : 510764-83-7
The presence of the cyclohexene ring in its structure may contribute to its unique pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to benzo[1,3]dioxole. For instance, a study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds were notably lower than that of the standard drug doxorubicin, indicating a strong anticancer activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Bis-benzo[d][1,3]dioxol-5-yl thiourea | HepG2 | 2.38 |
| Bis-benzo[d][1,3]dioxol-5-yl thiourea | HCT116 | 1.54 |
| Bis-benzo[d][1,3]dioxol-5-yl thiourea | MCF7 | 4.52 |
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF7 | 4.56 |
These findings suggest that compounds featuring the benzo[1,3]dioxole structure may possess significant antiproliferative properties.
The mechanisms through which benzo[1,3]dioxole derivatives exert their anticancer effects include:
- EGFR Inhibition : Compounds have shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis revealed that treated cells exhibited alterations in cell cycle progression.
- Mitochondrial Pathway Modulation : Changes in the expression of proteins such as Bax and Bcl-2 were observed, indicating involvement in mitochondrial apoptosis pathways.
Study on Anticancer Activity
In a pivotal study published in Bioorganic Chemistry, researchers synthesized several derivatives of benzo[1,3]dioxole and evaluated their cytotoxic effects using the SRB assay. The results indicated that many derivatives had IC50 values significantly lower than those of established chemotherapeutic agents, showcasing their potential as novel anticancer agents .
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of benzo[1,3]dioxole derivatives to various protein targets. These studies suggest that modifications to the dioxole structure can enhance binding interactions with specific kinases involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves multi-step pathways, including (1) one-pot condensation for benzo[1,3]dioxol derivatives, (2) cyclohexenyl-methyl-amine coupling via nucleophilic substitution or reductive amination, and (3) purification via ethanol recrystallization. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd/C for hydrogenation). Optimization may require adjusting stoichiometry of substituents like nitro or bromo groups to enhance yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for benzo[1,3]dioxol (δ 5.9–6.1 ppm for methylenedioxy protons) and cyclohexenyl protons (δ 5.5–5.7 ppm for vinyl H) .
- IR : Confirm carbonyl (1650–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
- Crystallography : Use Mercury CSD 2.0 to analyze single-crystal X-ray data, identifying puckering amplitudes and phase angles for the cyclohexenyl ring .
Q. What are the primary mechanisms of action proposed for this compound in neurological or oncological contexts?
- Methodological Answer :
- Anticonvulsant Activity : Inhibition of voltage-gated sodium channels or enhancement of GABAergic transmission, validated via maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models .
- Apoptosis Induction : Caspase-3 activation in cancer cells, assessed via flow cytometry and mitochondrial membrane potential assays .
Advanced Research Questions
Q. How do structural modifications at the cyclohexenyl or methylamine moieties influence biological activity?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzodioxol ring enhances anticonvulsant ED50 values (e.g., 45 mg/kg for nitro derivatives vs. 110 mg/kg for unsubstituted analogs) .
- Cyclohexenyl Modifications : Saturation to cyclohexane reduces steric hindrance, improving target binding affinity. Use comparative molecular field analysis (CoMFA) to map steric/electronic requirements .
Q. What in vivo models are appropriate for evaluating anticonvulsant efficacy, and how do MES/scPTZ tests inform therapeutic potential?
- Methodological Answer :
- MES Test : Mimics tonic-clonic seizures; administer 50 Hz/0.2 sec current to mice. Protection against hindlimb extension indicates sodium channel blockade .
- scPTZ Test : Induces myoclonic seizures via GABA antagonism; measure latency to clonic spasms. Compounds with ED50 < 100 mg/kg (e.g., 45 mg/kg for nitro derivatives) are prioritized for further study .
- Data Interpretation : Discordant MES/scPTZ results suggest dual mechanisms. Use linear regression to correlate structural descriptors (e.g., logP) with efficacy .
Q. How can computational approaches predict target interactions and guide drug design?
- Methodological Answer :
- Homology Modeling : Build 3D structures of unexplored targets (e.g., NMDA receptors) using SWISS-MODEL, guided by sequence alignment with known templates .
- Molecular Docking : Use AutoDock Vina to simulate binding poses. Validate predictions via mutagenesis (e.g., alanine scanning for key residues) .
Q. How to resolve discrepancies in biological activity data across studies, such as varying ED50 values?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., ED50 ranges: 45–115 mg/kg) and apply mixed-effects models to account for variability in animal strains or dosing protocols .
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., CYP450-mediated oxidation) that reduces in vivo efficacy .
Q. What strategies mitigate neurotoxicity while maintaining efficacy in derivative compounds?
- Methodological Answer :
- Rotarod Test : Screen for motor impairment at 2× ED50 doses. Compounds causing <10% impairment (e.g., pyrazole-carbohydrazides) are prioritized .
- Prodrug Design : Mask amine groups with acetylated promoieties to reduce blood-brain barrier penetration and systemic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
